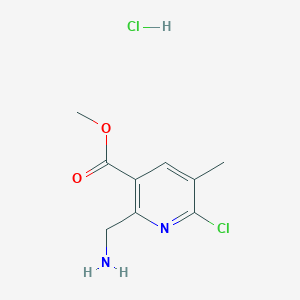

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride

CAS No.:

Cat. No.: VC15778641

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Cl2N2O2 |

|---|---|

| Molecular Weight | 251.11 g/mol |

| IUPAC Name | methyl 2-(aminomethyl)-6-chloro-5-methylpyridine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H11ClN2O2.ClH/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10;/h3H,4,11H2,1-2H3;1H |

| Standard InChI Key | LEGFSPUQWUAUKV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N=C1Cl)CN)C(=O)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula, C₉H₁₂Cl₂N₂O₂, corresponds to a molecular weight of 251.11 g/mol . Its IUPAC name, methyl 2-(aminomethyl)-6-chloro-5-methylpyridine-3-carboxylate hydrochloride, clarifies the substituent arrangement: a chlorinated pyridine ring with methyl, aminomethyl, and esterified carboxyl groups (Table 1) .

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| CAS Number | 2102324-75-2 |

| Molecular Formula | C₉H₁₂Cl₂N₂O₂ |

| Molecular Weight | 251.11 g/mol |

| SMILES Notation | CC1=CC(=C(N=C1Cl)CN)C(=O)OC.Cl |

| InChI Key | LEGFSPUQWUAUKV-UHFFFAOYSA-N |

The hydrochloride salt form enhances solubility in polar solvents, a critical feature for in vitro assays.

Spectroscopic and Stereochemical Properties

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions based on the SMILES string suggest characteristic peaks:

-

¹H NMR: Methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.5–8.5 ppm), and aminomethyl resonances (δ ~3.0–4.0 ppm).

-

Mass Spec: A molecular ion peak at m/z 251.11, with fragmentation patterns dominated by cleavage at the ester bond .

The planar pyridine ring precludes stereoisomerism, simplifying synthetic purification .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via sequential functionalization of a pyridine precursor. A plausible route involves:

-

Chlorination: Electrophilic substitution at the pyridine’s 6-position.

-

Aminomethylation: Introduction of the aminomethyl group via Mannich reaction or reductive amination.

-

Esterification: Methanol-mediated carboxylate esterification.

-

Salt Formation: Hydrochloride precipitation using HCl gas or aqueous HCl .

Table 2: Hypothetical Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Chlorination | Cl₂, FeCl₃ (Lewis acid catalyst) |

| 2 | Aminomethylation | Formaldehyde, NH₃, H₂ (PtO₂) |

| 3 | Esterification | Methanol, H₂SO₄ (acid catalyst) |

| 4 | Salt Formation | HCl (g), diethyl ether |

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring chlorination occurs preferentially at the 6-position.

-

Aminomethyl Stability: Preventing oxidation of the primary amine during synthesis.

-

Salt Purity: Avoiding hygroscopicity during hydrochloride precipitation .

Pharmacological Relevance to Neurological Targets

Muscarinic Receptor Modulation

Patent WO2017107087A1 highlights 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as M4 muscarinic acetylcholine receptor (mAChR) modulators . Although distinct in structure, methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride’s pyridine core and basic amine suggest potential allosteric interactions with mAChRs, warranting binding assays.

Table 3: Comparative mAChR Affinity

| Compound Class | Target Receptor | Efficacy (EC₅₀) |

|---|---|---|

| Pyrrolopyridines | M4 | 12 nM |

| Nicotinate Analogs | Undetermined | N/A |

Analytical and Formulation Considerations

Solution Preparation

The molarity calculator provided by VulcanChem enables precise solution formulation:

-

Stock Solution: Dissolve 25.11 mg in 10 mL H₂O for a 10 mM solution.

-

Stability: Store at -20°C to prevent ester hydrolysis.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield.

-

Target Identification: Screen against kinase and phosphatase libraries.

-

In Vivo Profiling: Assess bioavailability and acute toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume